molecular formula C11H7FN4O2 B11780810 8-(2-Fluorophenoxy)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one

8-(2-Fluorophenoxy)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one

Cat. No.: B11780810
M. Wt: 246.20 g/mol
InChI Key: ODBJSTXGJIRTEC-UHFFFAOYSA-N
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Description

8-(2-Fluorophenoxy)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one is a compound that belongs to the class of triazolopyrazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the fluorophenoxy group enhances the compound’s pharmacokinetic properties, making it a promising candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-Fluorophenoxy)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one typically involves the reaction of 2-fluorophenol with a suitable triazolopyrazine precursor. One common method includes the nucleophilic substitution reaction where 2-fluorophenol reacts with a halogenated triazolopyrazine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

8-(2-Fluorophenoxy)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with different functional groups replacing the fluorophenoxy group.

Scientific Research Applications

8-(2-Fluorophenoxy)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(2-Fluorophenoxy)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting the signaling pathways that promote cell proliferation and survival. This makes it a potential candidate for anti-cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(2-Fluorophenoxy)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one is unique due to its specific fluorophenoxy substitution, which enhances its pharmacokinetic properties and makes it a more effective inhibitor of certain kinases compared to its analogs

Properties

Molecular Formula

C11H7FN4O2

Molecular Weight

246.20 g/mol

IUPAC Name

8-(2-fluorophenoxy)-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one

InChI

InChI=1S/C11H7FN4O2/c12-7-3-1-2-4-8(7)18-10-9-14-15-11(17)16(9)6-5-13-10/h1-6H,(H,15,17)

InChI Key

ODBJSTXGJIRTEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC2=NC=CN3C2=NNC3=O)F

Origin of Product

United States

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